molecular formula C20H32N2O3 B6135886 2-{1-cyclopentyl-4-[4-(2-hydroxyethoxy)benzyl]-2-piperazinyl}ethanol

2-{1-cyclopentyl-4-[4-(2-hydroxyethoxy)benzyl]-2-piperazinyl}ethanol

Cat. No. B6135886
M. Wt: 348.5 g/mol
InChI Key: BMJFHYQCSPIFQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-cyclopentyl-4-[4-(2-hydroxyethoxy)benzyl]-2-piperazinyl}ethanol, also known as CP 94,253, is a synthetic compound that belongs to the class of piperazine derivatives. It is a potent and selective agonist of the cannabinoid receptor CB1 and has been extensively studied for its potential use in scientific research.

Mechanism of Action

2-{1-cyclopentyl-4-[4-(2-hydroxyethoxy)benzyl]-2-piperazinyl}ethanol 94,253 acts as a selective agonist of the CB1 receptor, which is a G protein-coupled receptor that is activated by endocannabinoids such as anandamide and 2-arachidonoylglycerol. When 2-{1-cyclopentyl-4-[4-(2-hydroxyethoxy)benzyl]-2-piperazinyl}ethanol 94,253 binds to the CB1 receptor, it activates a signaling pathway that leads to the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinases (MAPKs).
Biochemical and Physiological Effects:
2-{1-cyclopentyl-4-[4-(2-hydroxyethoxy)benzyl]-2-piperazinyl}ethanol 94,253 has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of synaptic plasticity, and the modulation of pain perception. It has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{1-cyclopentyl-4-[4-(2-hydroxyethoxy)benzyl]-2-piperazinyl}ethanol 94,253 is its high affinity and selectivity for the CB1 receptor, which makes it a useful tool for studying the physiological and pharmacological effects of CB1 receptor activation. However, one limitation of 2-{1-cyclopentyl-4-[4-(2-hydroxyethoxy)benzyl]-2-piperazinyl}ethanol 94,253 is that it has a relatively short half-life in vivo, which can make it difficult to study its effects over longer periods of time.

Future Directions

There are several potential future directions for research on 2-{1-cyclopentyl-4-[4-(2-hydroxyethoxy)benzyl]-2-piperazinyl}ethanol 94,253. One area of interest is the development of novel CB1 receptor agonists that have longer half-lives and improved pharmacokinetic properties. Another area of interest is the investigation of the potential therapeutic applications of 2-{1-cyclopentyl-4-[4-(2-hydroxyethoxy)benzyl]-2-piperazinyl}ethanol 94,253 and other CB1 receptor agonists in the treatment of various neurological and psychiatric disorders, such as chronic pain, anxiety, and depression. Additionally, further research is needed to elucidate the precise molecular mechanisms underlying the effects of 2-{1-cyclopentyl-4-[4-(2-hydroxyethoxy)benzyl]-2-piperazinyl}ethanol 94,253 on neurotransmitter release, synaptic plasticity, and pain perception.

Synthesis Methods

2-{1-cyclopentyl-4-[4-(2-hydroxyethoxy)benzyl]-2-piperazinyl}ethanol 94,253 is synthesized through a multi-step process that involves the reaction of 4-(2-hydroxyethoxy)benzyl chloride with cyclopentylamine to form the intermediate 1-cyclopentyl-4-[4-(2-hydroxyethoxy)benzyl]piperazine. This intermediate is then reacted with ethylene oxide to form the final product, 2-{1-cyclopentyl-4-[4-(2-hydroxyethoxy)benzyl]-2-piperazinyl}ethanol.

Scientific Research Applications

2-{1-cyclopentyl-4-[4-(2-hydroxyethoxy)benzyl]-2-piperazinyl}ethanol 94,253 has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the CB1 receptor, which is primarily found in the central nervous system and is involved in a variety of physiological processes, including pain perception, appetite regulation, and mood modulation.

properties

IUPAC Name

2-[1-cyclopentyl-4-[[4-(2-hydroxyethoxy)phenyl]methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O3/c23-12-9-19-16-21(10-11-22(19)18-3-1-2-4-18)15-17-5-7-20(8-6-17)25-14-13-24/h5-8,18-19,23-24H,1-4,9-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJFHYQCSPIFQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCN(CC2CCO)CC3=CC=C(C=C3)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-Cyclopentyl-4-[4-(2-hydroxyethoxy)benzyl]-2-piperazinyl}ethanol

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